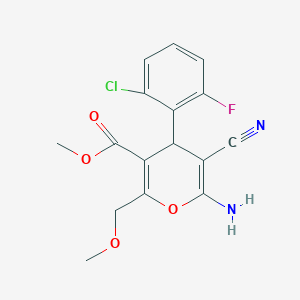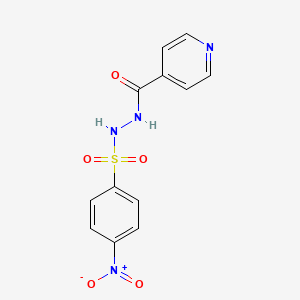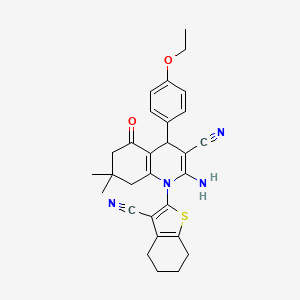![molecular formula C15H12BrClN2O3 B11537277 2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a chloro group, and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: This step involves the reaction of 4-bromoaniline with an aldehyde under acidic conditions to form the imine intermediate.
Substitution Reaction: The imine intermediate is then subjected to a substitution reaction with 4-chloro-3,5-dimethyl-6-nitrophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols and anilines.
Aplicaciones Científicas De Investigación
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-[(4-Fluorophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- 2-[(E)-[(4-Iodophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- 2-[(E)-[(4-Bromophenyl)imino]methyl]-2-methoxyphenol
Uniqueness
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H12BrClN2O3 |
|---|---|
Peso molecular |
383.62 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-12(7-18-11-5-3-10(16)4-6-11)15(20)14(19(21)22)9(2)13(8)17/h3-7,20H,1-2H3 |
Clave InChI |
UJDJVZHPRSJISD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)


![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)
![2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene](/img/structure/B11537238.png)
![N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11537240.png)

![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile](/img/structure/B11537259.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)
![2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide](/img/structure/B11537273.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537276.png)
